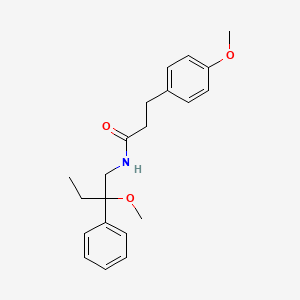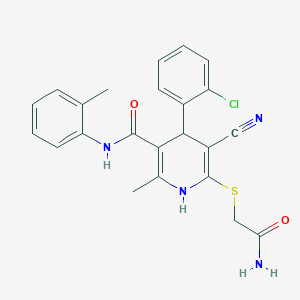
Methyl 3-(4-nitrophenoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-nitrophenoxy)benzoate is a chemical compound that belongs to the family of benzoates and is commonly used in scientific research. It is also known as this compound, this compound, and this compound. This compound is synthesized using various methods and has several applications in scientific research.
Applications De Recherche Scientifique
Environmental Decontamination
- A study conducted by Bhushan et al. (2000) explored the biodegradation of 3-methyl-4-nitrophenol, a compound structurally related to Methyl 3-(4-nitrophenoxy)benzoate. They identified a microorganism, Ralstonia sp. SJ98, capable of degrading 3-methyl-4-nitrophenol, which is a breakdown product of a pesticide. This microorganism utilizes this compound as its sole carbon and energy source, highlighting the potential for bioremediation and environmental decontamination applications. The study found catechol to be a major intermediate in the degradation pathway, which may shed light on the degradation processes of similar compounds such as this compound (Bhushan et al., 2000).
Structural Analysis and Molecular Interactions
- Research by Portilla et al. (2007) focused on the structural analysis of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomer, providing insights into the molecular interactions through hydrogen bonding. This study's findings on the formation of complex sheets and chains of molecules via hydrogen bonding could be relevant for understanding the molecular interactions and structural properties of similar compounds, including this compound (Portilla et al., 2007).
Chemical Sensing and Chemosensors
- A study by Ma et al. (2013) discussed the development of novel anion sensors containing structural units similar to this compound. These sensors displayed significant color changes and optical shifts upon the addition of fluoride ions, indicating their potential use in chemical sensing applications. Understanding the properties of these sensors could provide a basis for developing new sensing materials or technologies utilizing this compound (Ma et al., 2013).
Material Science and Mesophase Behavior
- Saad et al. (2019) investigated the mesophase behavior of compounds structurally similar to this compound. The study provided insights into the influence of lateral methyl and terminal substituents on the mesophase behavior of certain compounds, contributing to the understanding of their thermal stability and phase transition properties. This could be relevant for the design and development of new materials with specific thermal and optical properties (Saad et al., 2019).
Propriétés
IUPAC Name |
methyl 3-(4-nitrophenoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-19-14(16)10-3-2-4-13(9-10)20-12-7-5-11(6-8-12)15(17)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZUUZMFAKIMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Methyl-N-[3-(prop-2-enoylamino)cyclobutyl]pyridine-2-carboxamide](/img/structure/B2591509.png)
![Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2591510.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2591511.png)
![Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2591512.png)




![(3-Amino-6-cyclopropyl-4-(furan-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2591522.png)